molecular formula C10H13NO4 B1312177 1-Isopropoxy-2-methoxy-4-nitrobenzene CAS No. 100201-00-1

1-Isopropoxy-2-methoxy-4-nitrobenzene

Cat. No. B1312177
M. Wt: 211.21 g/mol
InChI Key: RYPKJYFTUYYSFV-UHFFFAOYSA-N
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Description

“1-Isopropoxy-2-methoxy-4-nitrobenzene” is a benzene derivative. It has a CAS Number of 100201-00-1 and a linear formula of C10H13NO4 . The molecular weight of this compound is 211.22 .


Molecular Structure Analysis

The InChI code for “1-Isopropoxy-2-methoxy-4-nitrobenzene” is 1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Atmospheric Reactivity and Environmental Implications

  • Atmospheric Reactivity with Hydroxyl Radicals : Methoxyphenols, like guaiacol which is structurally related to 1-Isopropoxy-2-methoxy-4-nitrobenzene, react with hydroxyl radicals in the atmosphere. This reaction results in the formation of nitroguaiacol isomers, significant in understanding biomass burning emissions and tracing gas tracers in the atmosphere (Lauraguais et al., 2014).

Chemical Synthesis and Reactions

  • Synthesis of 4-Methoxyphenol : A study demonstrates a new method to synthesize 4-methoxyphenol, which involves the production of 4-methoxy-1-nitrobenzene, a compound similar to 1-Isopropoxy-2-methoxy-4-nitrobenzene. The study focuses on reaction conditions and yield factors (Jian, 2000).

  • Electrochemical Grafting on Si Surfaces : The electrochemical grafting process of 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions was investigated. This research is relevant to understanding surface chemistry and electronic properties, applicable in materials science (Rappich et al., 2006).

  • Nitration Reactions : A study on the nitration of 4-methoxy-NNO-azoxybenzene, which shares a functional group with 1-Isopropoxy-2-methoxy-4-nitrobenzene, sheds light on nitration products and their formation processes (Yamamoto et al., 1993).

Biological and Pharmacological Research

  • Cytochrome P450 Interactions : The compound 1-Isopropoxy-4-nitrobenzene, closely related to the queried chemical, shows homotropic cooperativity with cytochrome P450. This study is significant in understanding the metabolic pathways in biological systems (Isin et al., 2008).

Material Science and Catalysis

  • Photoreagents for Protein Crosslinking : Research on 4-nitrophenyl ethers, which are structurally similar to 1-Isopropoxy-2-methoxy-4-nitrobenzene, proposes these compounds as high-yield photoreagents for protein crosslinking and affinity labeling. This is crucial for biochemical and pharmaceutical applications (Jelenc et al., 1978).

Environmental Chemistry and Pollution Control

  • Degradation of Nitrobenzene in Water : The study on solid-phase microextraction methods for semi-volatile compounds like nitrobenzene, related to 1-Isopropoxy-2-methoxy-4-nitrobenzene, is relevant in environmental monitoring and pollution control (Horng & Huang, 1994).

properties

IUPAC Name

2-methoxy-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPKJYFTUYYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-2-methoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Castello, J Marquet, M Moreno-Mañas, X Sirera - Tetrahedron letters, 1985 - Elsevier
… (mp 48-50, Lit15 mp 53'), and 1-isopropoxy-2-methoxy-4-nitrobenzene, 2 react with the relatively hard methylamine under irradiation (4OOW medium pressure Hg lamp and Pyrex filter) …
Number of citations: 18 www.sciencedirect.com

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